3-(3-Phenylpropyl)aniline

Overview

Description

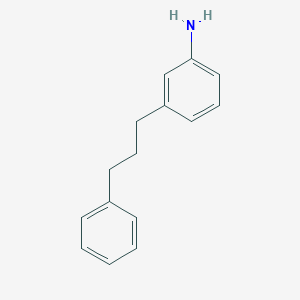

3-(3-Phenylpropyl)aniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-phenylpropyl group

Mechanism of Action

Target of Action

A structurally similar compound, 3-phenylpropylamine, has been reported to interact with human trypsin-1 and trypsin-2 . Trypsin is a serine protease involved in digestion and plays a crucial role in various biological processes, including inflammation and cell signaling .

Mode of Action

The exact mode of action of 3-(3-Phenylpropyl)aniline remains unclear due to the lack of specific studies . If it shares similar properties with 3-Phenylpropylamine, it might interact with its targets (like trypsin) and modulate their activity

Biochemical Pathways

Given its potential interaction with trypsin, it could influence proteolytic pathways and related biological processes . More comprehensive studies are required to map the exact biochemical pathways affected by this compound.

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.

Result of Action

If it interacts with trypsin, it could potentially influence various cellular processes regulated by this enzyme

Biochemical Analysis

Biochemical Properties

3-(3-Phenylpropyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are involved in the degradation of aniline derivatives . These interactions are crucial for the metabolic pathways that break down aromatic compounds, facilitating their conversion into less toxic substances. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to the catalysis of specific biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site. This inhibition can result in the accumulation of specific metabolites, thereby affecting cellular processes. Additionally, this compound can activate certain receptors, triggering downstream signaling pathways that lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to the degradation of this compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse effects observed . At higher doses, this compound can exhibit toxic effects, including alterations in liver and kidney function, as well as changes in blood chemistry. These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs, leading to cellular damage and dysfunction. Threshold effects have also been observed, where certain effects only become apparent at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which catalyze the conversion of this compound into intermediate metabolites that are further processed by other enzymes . These metabolic pathways are essential for the detoxification of aromatic compounds, preventing their accumulation and potential toxicity. The involvement of this compound in these pathways also affects metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with intracellular proteins. These interactions can influence the localization and accumulation of this compound, affecting its availability for biochemical reactions and its overall activity within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals present on its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound, directing it to specific organelles or compartments within the cell. These localization patterns are crucial for the compound’s function, as they determine its accessibility to specific biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Phenylpropyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or ethanol. The general reaction scheme is as follows:

C6H5NH2+C6H5CH2CH2Br→C6H5NHCH2CH2C6H5+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of nickel-based perovskite catalysts has been explored for the direct amination of phenols to anilines under mild conditions without the need for reducing gases or noble metals .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(3-Phenylpropyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

Aniline: The parent compound, simpler structure without the phenylpropyl group.

N-Phenylpropylamine: Similar structure but lacks the aromatic ring substitution on the nitrogen.

Benzylamine: Contains a benzyl group instead of a phenylpropyl group.

Uniqueness

3-(3-Phenylpropyl)aniline is unique due to the presence of both an aromatic ring and a propyl chain, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Biological Activity

3-(3-Phenylpropyl)aniline, also known as N-(3-phenylpropyl)aniline, is an organic compound characterized by its unique structure, which includes a phenyl group attached to a propyl chain and an aniline moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and implications in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylpropyl group enhances binding affinity, while the aniline moiety participates in various chemical interactions. These interactions can modulate biological pathways, leading to specific physiological effects.

Antiproliferative Activity

In a study evaluating derivatives of triazolopyrimidine containing a 3-phenylpropylamino moiety, several compounds exhibited moderate to potent antiproliferative activity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The presence of the 3-phenylpropylamino group was linked to enhanced activity compared to simpler analogs .

Case Studies

- Antimicrobial Evaluation : A study focused on the antimicrobial properties of various anilines found that derivatives with phenyl substituents showed promising activity against gram-positive and gram-negative bacteria. Although this compound was not specifically tested, its structural similarity suggests potential effectiveness in similar assays.

- Cancer Cell Line Studies : In another investigation involving triazolopyrimidine derivatives with a common 3-phenylpropylamino moiety, compounds displayed significant cytotoxicity against multiple cancer cell lines. The study provided insight into structure-activity relationships (SARs), indicating that modifications in the aniline substituents could enhance biological activity .

Research Findings

Recent investigations into the biological properties of related compounds have highlighted several key findings:

- Binding Affinity : The phenylpropyl group enhances binding affinity to certain biological targets, which may lead to increased efficacy in therapeutic applications.

- Structure-Activity Relationships : Variations in substituents on the aniline ring significantly affect the biological activity of related compounds, suggesting that further modifications could optimize the effects of this compound .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| Aniline | Moderate antimicrobial | Parent compound; simpler structure |

| N-Phenylpropylamine | Limited data | Lacks aniline moiety |

| N-Phenylbenzylamine | Antimicrobial potential | Contains benzyl instead of phenylpropyl |

| This compound | Antimicrobial; antiproliferative | Unique structure enhances binding affinity |

Properties

IUPAC Name |

3-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAYIGFFATDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330169 | |

| Record name | 3-(3-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80861-05-8 | |

| Record name | 3-(3-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.